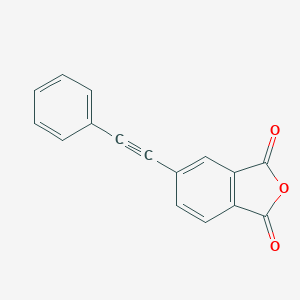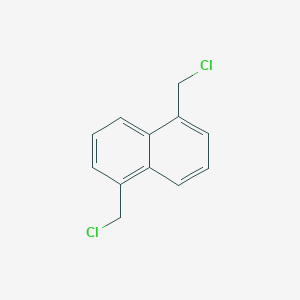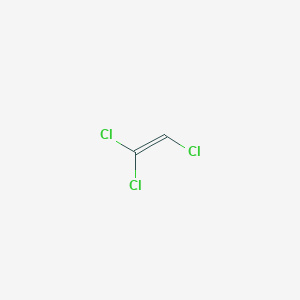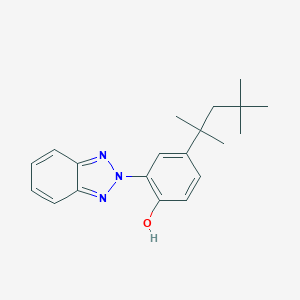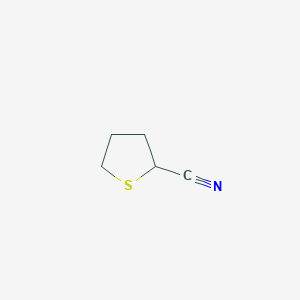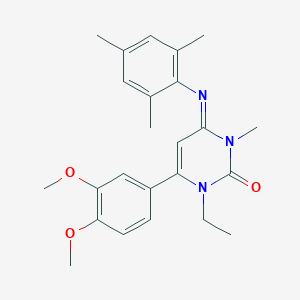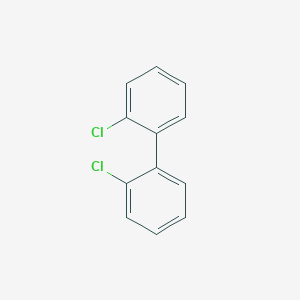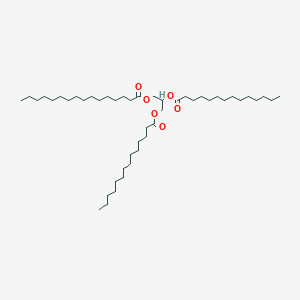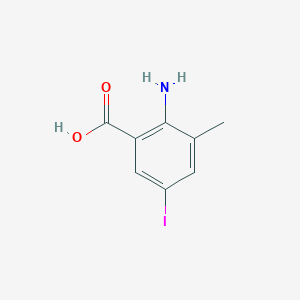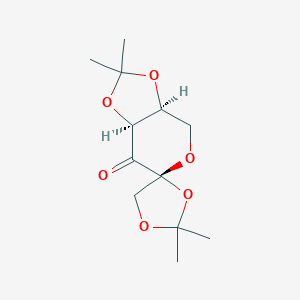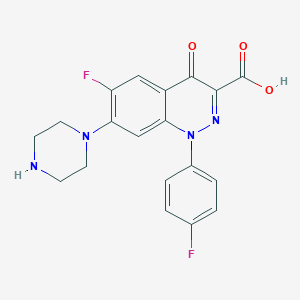
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid, also known as FFCC, is a synthetic compound that belongs to the class of cinnoline carboxylic acids. It has been extensively studied for its potential as an antibacterial agent and has shown promising results in various scientific research studies.
Mecanismo De Acción
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid exerts its antibacterial activity by inhibiting the activity of bacterial DNA gyrase, a type II topoisomerase enzyme that is essential for bacterial DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately, bacterial cell death.
Efectos Bioquímicos Y Fisiológicos
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good bioavailability and is rapidly absorbed after oral administration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid is its broad-spectrum antibacterial activity, which makes it a potential candidate for the treatment of a variety of bacterial infections. However, one limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
Future research on 1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid could focus on the development of new synthetic methods for its production, the optimization of its antibacterial activity, and the evaluation of its safety and efficacy in clinical trials. Additionally, 1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid could be studied for its potential as an antifungal agent, as well as its activity against other types of bacteria.
Métodos De Síntesis
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 2,4-difluorobenzaldehyde, followed by the addition of piperazine and carboxylic acid. Another method involves the reaction of 4-fluoroaniline with 2,4-difluorobenzaldehyde, followed by the addition of piperazine and carboxylic acid under microwave irradiation.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid has been studied for its antibacterial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans.
Propiedades
Número CAS |
114610-10-5 |
|---|---|
Nombre del producto |
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid |
Fórmula molecular |
C19H16F2N4O3 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylcinnoline-3-carboxylic acid |
InChI |
InChI=1S/C19H16F2N4O3/c20-11-1-3-12(4-2-11)25-15-10-16(24-7-5-22-6-8-24)14(21)9-13(15)18(26)17(23-25)19(27)28/h1-4,9-10,22H,5-8H2,(H,27,28) |
Clave InChI |
KXMZXXPBWSASJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(N=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F |
SMILES canónico |
C1CN(CCN1)C2=C(C=C3C(=C2)N(N=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F |
Otros números CAS |
114610-10-5 |
Sinónimos |
1-(4-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid FPFPCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




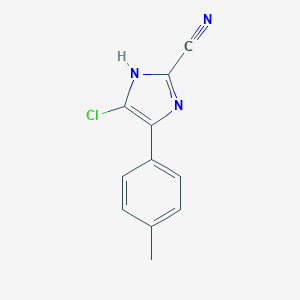
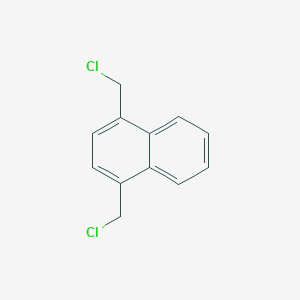
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
